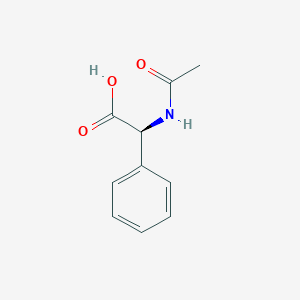

(S)-2-Acetamido-2-phenylacetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-2-phenylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDFZMMOLPIWQQ-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chiral Resolution and Enantiomeric Purity Assessment of S 2 Acetamido 2 Phenylacetic Acid

Crystallization-Based Resolution Methods

Crystallization-based methods are a cornerstone in the separation of enantiomers, leveraging the different physical properties of diastereomeric salts or employing dynamic resolution techniques to isolate a single enantiomer.

A classical and widely used method for resolving racemic carboxylic acids is through the formation of diastereomeric salts with a single enantiomer of a chiral amine. wikipedia.org The reaction of racemic 2-Acetamido-2-phenylacetic acid with an enantiomerically pure chiral base, such as (R)-1-phenylethylamine, results in a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org

Once the less soluble diastereomeric salt has been isolated through crystallization, the pure enantiomer of the carboxylic acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the chiral amine resolving agent for potential reuse. Common resolving agents for this purpose include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic chiral amines. wikipedia.org

While specific studies on the resolution of 2-Acetamido-2-phenylacetic acid using this method are not extensively detailed in readily available literature, the resolution of structurally similar N-acyl amino acids has been reported. For instance, the resolution of N-formylphenylalanine has been successfully achieved using mixtures of chiral amines, demonstrating the applicability of this technique to this class of compounds. electronicsandbooks.com In another relevant study, N-acetyl-D-phenylglycine was employed as a resolving agent for the chemical resolution of DL-phenylalanine methyl ester, yielding the D-enantiomer with high optical purity and yield. researchgate.net

Table 1: Examples of Chiral Amines Used as Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| (R)-1-Phenylethylamine | Synthetic Chiral Amine |

| Brucine | Natural Alkaloid |

| Strychnine | Natural Alkaloid |

| Quinine | Natural Alkaloid |

This table provides examples of chiral resolving agents and is not exhaustive.

Crystallization-Induced Dynamic Resolution (CIDR) is a powerful technique that overcomes the 50% theoretical yield limit of classical resolution by combining the selective crystallization of one diastereomer with the in-situ racemization of the other in solution. nih.gov This dynamic process continuously converts the more soluble enantiomer into the desired, less soluble one, which then crystallizes, theoretically allowing for a quantitative yield of the target enantiomer.

A notable example of this technique has been applied to phenylglycine amide, a compound structurally related to 2-Acetamido-2-phenylacetic acid. In this process, a substituted salicylaldehyde (B1680747) acts as a racemization catalyst. Under optimized conditions, the dynamic kinetic resolution of phenylglycine amide in the presence of a resolving agent resulted in a single-run yield of over 82% with an enantiomeric excess (ee) greater than 99%. researchgate.net The resolving agent and the mother liquor containing the racemization catalyst could be recycled and reused multiple times, achieving an average yield of up to 99% with an ee >99%. researchgate.net

More advanced CIDR methods, such as light-driven techniques, have also been developed. These methods employ photoredox catalysts to achieve racemization under mild conditions, which are compatible with the specific requirements for diastereomeric crystallization. nih.gov

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools for both the analytical determination of enantiomeric purity and the preparative isolation of single enantiomers.

Chiral HPLC is the benchmark method for accurately determining the enantiomeric excess of a chiral compound. This technique typically employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The enantiomeric excess is then calculated from the relative peak areas in the resulting chromatogram.

For the analysis of compounds like 2-Acetamido-2-phenylacetic acid, various types of CSPs can be utilized, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic antibiotics. sigmaaldrich.com Alternatively, derivatization with a chiral reagent can be performed to create diastereomers that can be separated on a standard achiral column. researchgate.net

Studies on the chiral separation of phenylglycine and its derivatives provide insight into suitable HPLC conditions. For example, the enantiomers of phenylglycine have been successfully separated on a C18 column using a mobile phase containing a copper(II) complex of L-proline as a chiral selector. tci-thaijo.org Another approach for analyzing α-amino acid mixtures involves pre-column derivatization with o-phthaldialdehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine. researchgate.net

Table 2: Exemplary Chiral HPLC Conditions for Phenylglycine Derivatives

| Compound | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Phenylglycine | C18 | 2.5:5 mM Copper(II):L-proline, 10% Methanol, pH 6.0 | UV | tci-thaijo.org |

| α-Amino Acid Mixture | Not specified | Gradient of Sodium Acetate buffer and Methanol | Fluorescence (λex=340 nm) | researchgate.net |

This table presents examples of HPLC conditions for related compounds and should be adapted and optimized for (S)-2-Acetamido-2-phenylacetic acid.

For the isolation of larger quantities of a pure enantiomer, analytical HPLC methods can be scaled up to a preparative level. taylorfrancis.com Preparative chromatography utilizes larger columns and higher flow rates to process significant amounts of racemic material. The goal is to achieve high throughput and purity while ensuring good recovery of the desired enantiomer. Both preparative liquid chromatography and supercritical fluid chromatography (SFC) are employed for this purpose.

The successful preparative separation of enantiomers relies heavily on the selection of a suitable chiral stationary phase with high loading capacity and selectivity. While specific preparative methods for 2-Acetamido-2-phenylacetic acid are not widely documented, the principles are demonstrated in the separation of related compounds. For instance, stripping crystallization, a technique combining melt crystallization and vaporization, has been used for the chiral purification of R-phenylglycinol from an enantiomeric mixture. nih.gov

Deracemization Processes

Deracemization refers to a set of processes that convert a racemate into a single, enantiomerically pure product, thus achieving a theoretical yield of 100%. This is distinct from classical resolution, where the maximum yield is 50%. Crystallization-induced dynamic resolution is one form of deracemization.

Other deracemization techniques include enzymatic methods and those based on stereoinversion. For example, a deracemization of a phenylglycine derivative was achieved through attrition-enhanced deracemization, where grinding a suspension of racemic crystals in the presence of a base led to the conversion of the entire solid phase to a single enantiomer. rsc.org

Enzymatic deracemization offers a green and highly selective alternative. This can involve a kinetic resolution where one enantiomer is selectively transformed by an enzyme, coupled with in-situ racemization of the remaining enantiomer. Lipases are commonly used enzymes for the kinetic resolution of N-acetylated amino acids and their analogues through enantioselective esterification or hydrolysis. researchgate.net For instance, lipase (B570770) from Burkholderia cepacia has been used in the kinetic resolution of racemic N-acetyl phenylalanine and its analogues. researchgate.net

A more direct deracemization can be achieved through a stereoinversion process. This typically involves the selective oxidation of one enantiomer to a prochiral intermediate, followed by an asymmetric reduction to yield the desired enantiomer.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-2-Acetamido-2-phenylacetic acid |

| (R)-1-Phenylethylamine |

| Brucine |

| Strychnine |

| Quinine |

| N-formylphenylalanine |

| DL-phenylalanine methyl ester |

| N-acetyl-D-phenylglycine |

| Phenylglycine amide |

| Salicylaldehyde |

| L-proline |

| N-acetyl-L-cysteine |

| o-Phthaldialdehyde |

| Glycine (B1666218), N-acetyl-N-phenyl- |

| R-phenylglycinol |

| N-acetyl phenylalanine |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique for elucidating the structure of organic molecules. For chiral molecules, determining the absolute configuration at a stereocenter is a critical aspect of its complete characterization. While standard NMR techniques can confirm the connectivity of atoms, they cannot typically differentiate between enantiomers. To overcome this limitation, chiral derivatizing agents (CDAs) are employed. These enantiomerically pure reagents react with the chiral analyte to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties and, crucially, different NMR spectra, allowing for the determination of the absolute configuration of the original molecule.

Application of Chiral Derivatizing Agents (e.g., Mosher's Acid Analogs)

The determination of the absolute configuration of this compound can be effectively achieved by converting it into a pair of diastereomers using a chiral derivatizing agent (CDA). The most renowned and widely used CDAs for this purpose are α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and its analogs. nih.govresearchgate.net Mosher's acid is available in both (R) and (S) enantiomeric forms, which are reacted with the chiral substrate in separate experiments. nih.gov

This compound possesses two potential sites for derivatization: the carboxylic acid group and the amide functional group. However, the amide nitrogen is generally less reactive than a primary or secondary amine. Therefore, the most common strategy involves the derivatization of the carboxylic acid moiety. This is typically achieved by forming an ester with a chiral alcohol.

Alternatively, a more common approach for α-amino acids involves using the amine precursor. In the case of this compound, its precursor is (S)-2-amino-2-phenylacetic acid (phenylglycine). The primary amine of phenylglycine can be readily acylated with the acid chloride of Mosher's acid, (R)- and (S)-MTPA-Cl, to form stable diastereomeric amides. rsc.org The subsequent N-acetylation of these amides would yield the diastereomeric derivatives of the target molecule.

The reaction involves coupling the enantiopure CDA with the chiral analyte. For instance, reacting (S)-2-amino-2-phenylacetic acid with (R)-MTPA-Cl would yield the (R,S)-diastereomeric amide, while reaction with (S)-MTPA-Cl would yield the (S,S)-diastereomeric amide. These reactions are typically carried out in an inert solvent, such as dichloromethane, often in the presence of a non-chiral base to neutralize the HCl byproduct. rsc.org The resulting diastereomers can then be purified by chromatography before spectroscopic analysis.

The choice of the derivatizing agent is crucial. Mosher's acid is particularly effective due to the presence of the phenyl group and the trifluoromethyl (CF3) group. The strong magnetic anisotropy of the phenyl ring and the presence of the magnetically active ¹⁹F nucleus provide distinct and analyzable differences in the ¹H and ¹⁹F NMR spectra of the resulting diastereomers. nih.govnih.gov

Spectroscopic Analysis of Diastereomeric Derivatives

Once the diastereomeric derivatives of this compound are synthesized, their absolute configuration can be determined by a detailed analysis of their ¹H NMR spectra. The underlying principle, known as the Mosher's method, is based on the differential shielding effects exerted by the phenyl group of the MTPA moiety on the protons of the substrate portion of the diastereomers. nih.govrsc.org

In the most stable conformation of the MTPA amides, the MTPA phenyl group and the Cα-H proton of the amino acid residue are eclipsed. This conformation places the substituents on the chiral center of the amino acid in different spatial relationships with respect to the shielding cone of the MTPA's phenyl ring. Consequently, some protons in one diastereomer will experience an upfield shift (shielding) while the corresponding protons in the other diastereomer will experience a downfield shift (deshielding).

By comparing the ¹H NMR spectra of the two diastereomers, the chemical shift differences (Δδ) for various protons can be calculated using the formula: Δδ = δ(S,S) - δ(R,S), where δ(S,S) is the chemical shift of a proton in the diastereomer formed from (S)-Mosher's acid and δ(R,S) is the chemical shift of the corresponding proton in the diastereomer formed from (R)-Mosher's acid. A consistent pattern of positive and negative Δδ values for the protons on either side of the chiral center allows for the unambiguous assignment of the absolute configuration.

For the this compound derivative, the key protons to analyze would be the methine proton (Cα-H), the protons of the phenyl group of the amino acid, and the methyl protons of the acetyl group.

Hypothetical ¹H NMR Data for Diastereomeric MTPA Amides of (S)-2-Amino-2-phenylacetic acid

To illustrate the method, the following table presents hypothetical ¹H NMR chemical shift data for the diastereomeric amides formed between (S)-2-amino-2-phenylacetic acid and (R)- and (S)-Mosher's acid.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts (ppm) of Diastereomeric Amides

| Proton Assignment | δ for (R)-MTPA-(S)-Amine | δ for (S)-MTPA-(S)-Amine | Δδ (δS - δR) |

|---|---|---|---|

| Cα-H | 5.35 | 5.45 | +0.10 |

| Phenyl-H (ortho) | 7.40 | 7.35 | -0.05 |

| Phenyl-H (meta) | 7.30 | 7.32 | +0.02 |

| Phenyl-H (para) | 7.25 | 7.28 | +0.03 |

| NH | 7.80 | 7.70 | -0.10 |

In this hypothetical example, the positive Δδ value for the Cα-H and the negative Δδ values for the ortho-protons of the phenyl ring and the NH proton would provide the basis for assigning the (S) configuration to the amino acid. The subsequent acetylation to form the final this compound derivatives would show a similar pattern, allowing for the confirmation of its absolute stereochemistry.

Furthermore, ¹⁹F NMR spectroscopy can also be utilized. The chemical shift of the fluorine atoms in the CF₃ group of Mosher's acid is also sensitive to the stereochemistry of the substrate, providing an additional and often cleaner method for analysis due to the lack of other fluorine signals in the molecule. nih.gov

Applications of S 2 Acetamido 2 Phenylacetic Acid As a Chiral Building Block

Construction of Complex Chiral Organic Molecules

The inherent chirality of (S)-2-Acetamido-2-phenylacetic acid makes it an ideal synthon for transfer of stereochemical information in the synthesis of complex molecular targets, most notably in the field of antibiotics. The phenylacetyl group is a fundamental structural component of Penicillin G, and derivatives of phenylacetic acid are critical in the semi-synthesis of numerous β-lactam antibiotics. youtube.comresearchgate.netwikipedia.org

Semi-synthetic penicillins are typically produced through the acylation of 6-aminopenicillanic acid (6-APA), the core structural scaffold of penicillins. researchgate.netsharif.edu The identity of the final antibiotic is determined by the nature of the acyl side chain attached to the 6-amino group. This compound represents a logically activated and chirally pure precursor for introducing a functionalized phenylacetyl side chain, leading to novel penicillin derivatives. The enzymatic synthesis of penicillins often involves an acyl-CoA:6-APA acyltransferase enzyme, which facilitates the coupling of an activated side chain (as a coenzyme A thioester) with the 6-APA nucleus. nih.gov While the natural substrate is phenylacetyl-CoA, the use of modified side chain precursors allows for the generation of a diverse range of antibiotics. nih.govjst.go.jp

Research into the synthesis of new penicillin derivatives demonstrates this principle. By modifying the side chain, new analogues with potentially enhanced biological activity can be created. For instance, the condensation of various carboxylic acids, including those structurally related to phenylacetic acid, with 6-APA is a common strategy to produce these complex chiral molecules. researchgate.net

Table 1: Examples of Semi-Synthetic Penicillin Derivatives This table is illustrative of the general synthetic strategy for penicillin derivatives.

| Precursor Side Chain Acid | Core | Resulting Antibiotic | Reference |

|---|---|---|---|

| D-(-)-α-Amino-phenylacetic acid | 6-Aminopenicillanic acid (6-APA) | Ampicillin | epo.org |

| D-(-)-α-Amino-p-hydroxyphenylacetic acid | 6-Aminopenicillanic acid (6-APA) | Amoxicillin | sharif.edu |

Synthesis of Chiral Amino Acid Derivatives

This compound is a derivative of the non-proteinogenic amino acid phenylglycine. wikipedia.org As such, it serves as an excellent starting point for the synthesis of other, more complex chiral amino acid derivatives, particularly α,α-disubstituted amino acids. These structures are of significant interest in medicinal chemistry as they can impart conformational rigidity to peptides and improve resistance to enzymatic degradation.

A powerful method for this transformation involves the use of chiral nickel(II) complexes. In this approach, a chiral amino acid derivative, acting as a ligand, forms a square-planar complex with Ni(II). This complexation enhances the acidity of the α-proton, allowing for deprotonation to form a nucleophilic enolate. The stereochemistry of the original amino acid directs the subsequent alkylation reaction to occur from a specific face, thereby controlling the configuration of the newly formed stereocenter. This strategy has been successfully employed to prepare a variety of α,α-disubstituted amino acids with high diastereoselectivity. After the alkylation step, the complex can be disassembled to release the desired chiral amino acid derivative.

Precursor in the Development of Nitrogen-Containing Chiral Scaffolds

The development of novel chiral scaffolds containing nitrogen is a central theme in modern drug discovery. This compound can serve as a precursor to reactive intermediates, such as ketenes, which can then be used to construct these scaffolds. One prominent example is the synthesis of aza-β-lactams, which are valuable intermediates for producing α-amino acids and other biologically active compounds. nih.gov

A catalytic, enantioselective [2+2] cycloaddition between a ketene (B1206846) and an azo compound provides a convergent route to aza-β-lactams. nih.gov In this reaction, a chiral nucleophilic catalyst, such as a planar-chiral 4-(pyrrolidino)pyridine (PPY) derivative, activates the ketene. The chiral catalyst then directs the cycloaddition with the azo-dicarboxylate, leading to the formation of the aza-β-lactam product with high enantioselectivity. Conceptually, this compound could be converted to the corresponding acyl chloride and then treated with a non-nucleophilic base to generate a chiral ketene in situ for such a transformation.

Table 2: Catalytic Asymmetric Synthesis of an Aza-β-Lactam

| Ketene | Azo Compound | Catalyst | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|

This methodology highlights how a simple chiral acid can be the ultimate source of chirality in the construction of more complex heterocyclic systems. nih.gov

Utility in Glycopeptide Synthesis

Glycopeptides are complex molecules that play crucial roles in biology, and their synthesis is a significant challenge. The process involves the formation of amide bonds between amino acids and glycosidic linkages between carbohydrates. nih.gov The synthesis can be performed using solid-phase peptide synthesis (SPPS) techniques, where amino acids and glycosylated amino acid building blocks are sequentially coupled to a growing chain on a solid support. nih.gov

In this context, this compound could theoretically be utilized as a chiral building block. For instance, it could be coupled to the amino group of an amino sugar or to the N-terminus of a peptide chain. The phenylacetyl group itself is sometimes used as a protecting group in carbohydrate chemistry due to its stability and selective removal conditions. However, a prominent, specific role for this compound as a key building block in mainstream glycopeptide synthesis strategies, such as those employing chemoenzymatic ligation or the use of glycosyl-oxazoline donors, is not extensively documented in recent literature. nih.gov The construction of glycopeptides typically relies on a toolbox of protected amino acids and pre-formed glycosylated amino acid cassettes to achieve the desired complex structure. nih.gov

Diastereoselective Functionalization of Carboxylic Acid Moieties

The carboxylic acid group of this compound is a prime site for further chemical modification. Diastereoselective functionalization of this group allows for the creation of a new adjacent stereocenter, with its configuration being controlled by the existing chiral center at the α-carbon.

While direct, highly diastereoselective additions of organometallic reagents to the carboxylate are challenging, a common and effective strategy is to first convert the carboxylic acid into an amide using a chiral amine auxiliary. The resulting chiral amide can then be deprotonated to form a chiral enolate. The facial bias imposed by the chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide), leading to a highly diastereoselective alkylation. Subsequent hydrolysis of the amide bond removes the auxiliary and reveals a new, enantiomerically enriched α-substituted carboxylic acid.

Alternatively, the carboxylic acid can be converted into a chiral ketone. Reduction of this ketone with hydride reagents (e.g., sodium borohydride) would proceed under stereoelectronic control (Felkin-Anh model), where the existing chiral center directs the nucleophilic attack of the hydride to one of the two diastereotopic faces of the carbonyl group, yielding a chiral secondary alcohol with a predictable diastereomeric ratio. These established principles of asymmetric synthesis provide a clear pathway for the elaboration of the carboxylic acid moiety of this compound into new, more complex chiral structures.

Computational Chemistry and Theoretical Studies of S 2 Acetamido 2 Phenylacetic Acid and Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. By approximating the electron density, DFT calculations can predict a wide range of molecular characteristics with a good balance of accuracy and computational cost.

DFT calculations allow for the elucidation of the electronic structure of (S)-2-Acetamido-2-phenylacetic acid, providing a foundation for understanding its chemical reactivity. Key parameters derived from these calculations include the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map, for instance, can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

For a molecule like this compound, the carboxylic acid group and the amide group are expected to be the primary centers of reactivity. The oxygen atoms of the carboxyl and amide groups are anticipated to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbonyl carbons and the acidic proton of the carboxyl group are electron-deficient and thus prone to nucleophilic attack. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further quantify the charge distribution and delocalization of electrons within the molecule, providing a more detailed picture of the electronic interactions that govern its reactivity. In a study on the closely related N-benzoyl glycine (B1666218), NBO analysis revealed significant charge transfer and intramolecular interactions that influence the molecule's stability and reactivity niscpr.res.in.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is likely to be localized on the phenyl ring and the lone pairs of the oxygen and nitrogen atoms, which are the most electron-rich parts of the molecule. The LUMO, on the other hand, is expected to be centered on the carbonyl groups of the carboxylic acid and amide moieties, which are the most electron-accepting regions.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This interactive table presents hypothetical HOMO and LUMO energy values for this compound based on typical values for similar organic molecules. These values are for illustrative purposes.

Mechanistic Investigations of Asymmetric Reactions Involving Phenylacetic Acid Systems

Computational methods are instrumental in unraveling the mechanisms of complex chemical reactions, particularly in the realm of asymmetric synthesis where understanding the origin of stereoselectivity is paramount.

To understand and predict the stereochemical outcome of a reaction, it is essential to analyze the transition states leading to the different stereoisomers. Computational chemistry allows for the location and characterization of these transition state structures. By comparing the energies of the diastereomeric transition states, one can rationalize the observed stereoselectivity. The transition state with the lower energy will correspond to the major product, in accordance with the Curtin-Hammett principle.

In asymmetric reactions involving derivatives of phenylacetic acid, the chiral center at the alpha-carbon plays a crucial role in directing the stereochemical course of the reaction. Computational studies can model the interactions between the chiral substrate, reagents, and any catalysts involved to identify the key steric and electronic factors that stabilize one transition state over another. These computational approaches have become increasingly important in organic synthesis for providing detailed insights into molecular structures and reaction mechanisms rsc.orgdntb.gov.ua.

Beyond identifying transition states, computational chemistry can map out the entire energy profile of a reaction pathway. This involves calculating the energies of reactants, intermediates, transition states, and products. The resulting reaction coordinate diagram provides a comprehensive view of the reaction's thermodynamics and kinetics.

For the chiral synthesis of or with phenylacetic acid systems, computational studies can compare the energetics of different potential reaction pathways, helping to identify the most favorable route. For instance, in a multi-step synthesis, DFT calculations can assess the feasibility of each step by determining its activation energy and reaction energy. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic strategies. Computational studies on pericyclic reactions, for example, have successfully elucidated the effects of substituents on reactivity and stereoselectivity by calculating activation barriers and product stabilities .

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Stability (kcal/mol) |

|---|---|---|

| Pathway to (S,S)-product | 15.2 | -25.8 |

| Pathway to (S,R)-product | 17.5 | -23.1 |

This interactive table provides hypothetical energetic data for two competing reaction pathways in a chiral synthesis involving a phenylacetic acid derivative. The lower transition state energy for the (S,S)-product pathway indicates it is the kinetically favored route.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are powerful computational techniques for exploring the dynamic behavior of molecules.

Conformational analysis of this compound involves identifying the stable conformations (rotamers) of the molecule by rotating around its single bonds. The relative energies of these conformers determine their population at a given temperature. Key dihedral angles to consider include those around the Cα-C(phenyl), Cα-C(carboxyl), and Cα-N bonds. Intramolecular hydrogen bonding between the amide proton and the carboxyl group, or between the carboxyl proton and the amide carbonyl, can play a significant role in stabilizing certain conformations.

Molecular dynamics (MD) simulations provide a more dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing how the molecule moves, vibrates, and interacts with its environment (e.g., solvent molecules). For this compound, an MD simulation in an aqueous solution would show how the molecule's conformation changes over time and how it forms hydrogen bonds with surrounding water molecules. Such simulations on glycine, the parent amino acid of the phenylglycine core, have provided insights into its aggregation and interaction with water nih.goved.ac.uk. These studies can serve as a model for understanding the behavior of more complex derivatives like this compound in solution.

Studies on Conformational Preferences and Stability

The three-dimensional structure of this compound is not static; the molecule can adopt various conformations due to the rotation around its single bonds. Understanding these conformational preferences is crucial as they can significantly influence the molecule's physical, chemical, and biological properties. Computational studies, particularly using quantum mechanical methods, are instrumental in exploring the potential energy surface of the molecule to identify its stable conformers.

While direct computational studies on this compound are not extensively available in publicly accessible literature, research on analogous molecules, such as N-Acetyl-Phenylalanine-NH2 (NAPA), provides significant insights. NAPA shares a similar N-acetylated amino acid core with a phenyl side chain. Computational analyses of NAPA have been performed using methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to characterize its conformational probabilities.

In a notable study on NAPA, three low-energy conformers were identified and characterized by comparing theoretical data with experimental results from jet-cooled infrared spectroscopy. These conformers were designated as βLanti, γLgauche+, and γLgauche-. nih.gov The relative energies of these conformers were calculated at different levels of theory, indicating their relative populations at equilibrium. For instance, corrected-ZPE relative energies were computed to be 0.14, 0.00, and 0.26 kcal·mol⁻¹ for the βLanti, γLgauche+, and γLgauche- conformers, respectively, at the L/61fp level of theory. nih.gov At the B/6+ level, the relative energies were 0.00, 0.67, and 0.57 kcal·mol⁻¹, respectively. nih.gov The stability of these conformers is governed by a delicate balance of intramolecular interactions, including hydrogen bonds and van der Waals forces.

These findings for NAPA suggest that this compound would also exhibit a complex conformational landscape with several low-energy structures. The preferred conformations would likely be stabilized by intramolecular hydrogen bonds involving the amide and carboxylic acid groups. The orientation of the phenyl group relative to the backbone would also be a key determinant of conformational stability.

Table 1: Calculated Relative Energies of N-Acetyl-Phenylalanine-NH2 (NAPA) Conformers nih.gov

| Conformer | Relative Energy (L/61fp) (kcal·mol⁻¹) | Relative Energy (B/6+) (kcal·mol⁻¹) |

| βLanti | 0.14 | 0.00 |

| γLgauche+ | 0.00 | 0.67 |

| γLgauche- | 0.26 | 0.57 |

Simulation-Based Binding Free Energy Calculations

Simulation-based binding free energy calculations are a powerful computational tool used to predict the affinity of a ligand for a biological target, such as a protein or enzyme. These calculations are of paramount importance in drug discovery and molecular biology. While specific binding free energy calculations for this compound are not readily found in the literature, the methodologies employed for such studies are well-established and could be applied to this molecule and its analogs.

Methods for calculating binding free energy can be broadly categorized into endpoint methods and path-based methods.

Endpoint methods , such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are widely used due to their computational efficiency. These methods calculate the free energy of the ligand-protein complex, the free protein, and the free ligand from molecular dynamics (MD) simulation trajectories. The binding free energy is then estimated by taking the difference between the free energies of the bound and unbound states.

Path-based methods , such as thermodynamic integration (TI) and free energy perturbation (FEP), are generally more accurate but computationally more demanding. These methods involve the alchemical transformation of a ligand into another or into a dummy molecule, both in the bound and unbound states. By calculating the free energy change associated with these non-physical transformations, the relative or absolute binding free energy can be determined.

The accuracy of these calculations is highly dependent on the quality of the force field used to describe the molecular interactions, the extent of conformational sampling achieved during the MD simulations, and the proper treatment of solvent effects. For a molecule like this compound, accurate parameterization of the amide and carboxylic acid functional groups, as well as the phenyl ring, would be crucial for reliable binding free energy predictions.

The application of these computational techniques could provide valuable insights into the binding mechanisms of this compound and its analogs to potential biological targets, thereby guiding the design of new molecules with improved affinity and specificity.

Derivatization Strategies for Analytical Characterization of S 2 Acetamido 2 Phenylacetic Acid

Chemical Derivatization for Enhanced Spectroscopic and Chromatographic Detection

Chemical derivatization transforms (S)-2-Acetamido-2-phenylacetic acid into a new compound with more favorable analytical characteristics. This is particularly useful for enhancing its detection by spectroscopic (e.g., fluorescence) and chromatographic methods coupled with mass spectrometry.

Reductive amination is a powerful method for covalently attaching a molecule containing a primary or secondary amine, such as a fluorescent tag, to a carbonyl group. While this compound contains a carboxylic acid rather than an aldehyde or ketone, it can be made amenable to this reaction. The process involves the chemical reduction of the carboxylic acid to an aldehyde, which then readily reacts with an amine-containing fluorophore to form an imine intermediate. This intermediate is subsequently reduced to a stable secondary amine, effectively labeling the parent compound.

Alternatively, direct catalytic reductive amination of carboxylic acids can be employed, where a silane-mediated amidation is followed by a catalyzed reduction, offering a practical pathway to conjugate amines to carboxylic acids. rsc.org This strategy is advantageous as it introduces a highly sensitive reporter group, allowing for fluorescence-based detection at very low concentrations. The choice of fluorophore can be tailored to the specific analytical instrumentation available.

Table 1: Examples of Amine-Containing Fluorophores for Reductive Amination

| Fluorophore | Excitation (nm) | Emission (nm) | Notes |

| Dansyl-cadaverine | ~335 | ~518 | Commonly used for labeling primary amines, offering high sensitivity. |

| Fluorescein-5-thiosemicarbazide | ~494 | ~518 | Reacts with aldehydes to form a stable thiourea (B124793) linkage. |

| 7-Amino-4-methylcoumarin (AMC) | ~350 | ~450 | A blue-fluorescent tag suitable for various analytical platforms. |

| N-(5-Aminopentyl)acridan-9-carboxamide | ~405 | ~460 | Offers high quantum yield and photostability for sensitive detection. |

N-Hydroxysuccinimide (NHS) ester chemistry is one of the most common and effective methods for labeling molecules containing carboxylic acids. nih.govwikipedia.org The carboxylic acid group of this compound can be activated using NHS in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.org This reaction forms a semi-stable NHS-ester of this compound.

This "active ester" is susceptible to nucleophilic attack by primary amines under mild conditions (pH 7-9) and is reasonably stable under acidic conditions, allowing for potential purification and storage. nih.govchemicalbook.com The NHS ester of this compound can then efficiently react with a variety of amine-containing labels, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or other reporter molecules, to form a stable amide bond. chemicalbook.comnih.gov This versatility makes NHS-ester chemistry a cornerstone of bioconjugation and analytical derivatization. chemicalbook.com

Table 2: Common Reagents for NHS-Ester Labeling

| Reagent Type | Example | Function |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Facilitates the reaction between the carboxylic acid and NHS to form the active ester. wikipedia.org |

| Activating Reagent | N-Hydroxysuccinimide (NHS) | Forms the active ester intermediate that readily reacts with amines. wikipedia.org |

| Amine-Containing Label | Biotin-amine | Introduces a biotin tag for subsequent detection or purification using streptavidin. |

| Fluorescent Label | Alexa Fluor™ 488 Cadaverine | An amine-containing fluorescent dye for highly sensitive detection. |

Permethylation is a derivatization technique widely used in the mass spectrometric analysis of glycans, but its principles can be applied to other classes of molecules, including this compound. nih.govresearchgate.net The procedure involves replacing all active hydrogens on hydroxyl, carboxyl, and amine groups with methyl groups. For this compound, the primary sites of methylation would be the carboxylic acid and the amide nitrogen.

This derivatization offers several advantages for mass spectrometry (MS) analysis. nih.gov

Increased Hydrophobicity : The conversion of the polar carboxylic acid to a methyl ester increases the molecule's hydrophobicity, which can improve its retention and separation on reversed-phase liquid chromatography (LC) columns. researchgate.net

Enhanced Ionization Efficiency : Permethylation neutralizes the negative charge of the carboxylic acid, which can significantly enhance ionization efficiency in positive-ion mode MS, leading to improved signal intensity. nih.govbiorxiv.org

Simplified Spectra : The derivatization yields a single, well-defined product, which can simplify the resulting mass spectra. nih.gov

The most common method for permethylation involves using iodomethane (B122720) (methyl iodide) and a strong base, such as sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 3: Effects of Permethylation on Analytical Properties

| Property | Before Permethylation | After Permethylation | Analytical Benefit |

| Polarity | High | Low | Improved reversed-phase LC separation. researchgate.net |

| Ionization | Favors negative-ion mode (ESI-) | Enhanced positive-ion mode (ESI+) | Increased MS signal intensity and sensitivity. nih.gov |

| Volatility | Low | Higher | Can be beneficial for certain MS inlet systems. |

| Structure | C10H11NO3 | C12H15NO3 | Predictable mass shift allows for targeted analysis. |

Method Development for Quantitative Analysis in Research Settings

Developing a robust quantitative method requires careful consideration of the entire analytical workflow, from sample preparation to data analysis. For this compound, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. semanticscholar.org

A typical LC-MS/MS method for the quantitative analysis of this compound, or its derivatives, involves several key steps. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, correcting for variations in sample preparation and matrix effects. nih.gov

Sample Preparation : This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) to remove interfering substances from the sample matrix (e.g., plasma, urine, or tissue homogenates). nih.gov

Chromatographic Separation : A reversed-phase C18 column is commonly used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), both containing an additive such as formic acid, is typical. unich.it Formic acid helps to protonate the analyte for better peak shape and ionization. unich.it

Mass Spectrometric Detection : Electrospray ionization (ESI) is the most common ionization source. For the underivatized compound, ESI in negative ion mode (ESI-) is preferred due to the acidic nature of the carboxylic acid. nih.gov For derivatized forms (e.g., permethylated or conjugated to a fluorophore), positive ion mode (ESI+) may be more sensitive. Detection is performed using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov

Table 4: Typical LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| LC Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.9 µm) | Separation of the analyte from the sample matrix. unich.it |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. unich.it |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component for elution. unich.it |

| Flow Rate | 0.2 - 0.5 mL/min | Standard flow for analytical LC. |

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the analyte for MS detection. |

| Polarity | Negative (for underivatized) or Positive (for derivatized) | Selected based on the chemical nature of the analyte to be detected. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification by monitoring a specific fragmentation. nih.gov |

| Internal Standard | Deuterated or ¹³C-labeled this compound | For accurate quantification by correcting for analytical variability. nih.gov |

To ensure the quantitative and reproducible derivatization of this compound, the reaction conditions must be carefully optimized. This process often involves a systematic evaluation of several key parameters to maximize the yield of the desired product and minimize side reactions. Experimental designs, such as factorial or D-optimal designs, can be employed to efficiently study the effects and interactions of these variables. nih.govnih.gov

Key parameters for optimization include:

Reagent Concentration : The molar ratio of the derivatizing agent (e.g., NHS/EDC, fluorophore, or iodomethane) to the analyte must be optimized to drive the reaction to completion without creating excessive background from unreacted reagents.

Reaction Temperature : Temperature can significantly affect the reaction rate. While higher temperatures can speed up the reaction, they can also lead to the degradation of the analyte or derivatizing agent. nih.govresearchgate.net

Reaction Time : The time required to achieve maximum derivatization yield needs to be determined. This is often evaluated by quenching the reaction at various time points and analyzing the product yield. researchgate.netnih.gov

pH/Solvent : The pH of the reaction buffer is critical, especially for NHS-ester chemistry, which works best at a slightly alkaline pH. nih.gov The choice of solvent must ensure that all reactants are soluble and stable.

The success of the optimization is typically assessed by injecting the reaction mixture into the LC-MS/MS system and monitoring the peak area of the derivatized product. The goal is to find a set of conditions that provides the highest, most consistent signal for the analyte. researchgate.net

Table 5: Parameters for Optimization of Derivatization Strategies

| Derivatization Strategy | Key Parameters for Optimization | Desired Outcome |

| Reductive Amination | pH, Temperature, Reaction Time, Molar Ratio of Fluorophore and Reducing Agent | Maximum yield of the fluorescently-labeled conjugate. |

| NHS-Ester Chemistry | Molar Ratio of NHS/EDC, pH, Reaction Time, Temperature | Complete conversion to the active ester followed by efficient labeling. nih.gov |

| Permethylation | Molar Ratio of Base and Iodomethane, Temperature, Reaction Time | Complete methylation of the carboxylic acid group with minimal side products. nih.gov |

Future Research Directions in the Synthesis and Utility of Chiral Acetamido Phenylacetic Acid Systems

Development of Novel Asymmetric Catalytic Systems

The synthesis of chiral molecules like (S)-2-Acetamido-2-phenylacetic acid heavily relies on asymmetric catalysis, which has seen remarkable advancements in recent years. chiralpedia.com Future research will continue to push the boundaries of catalyst design to achieve even greater efficiency, selectivity, and sustainability. chiralpedia.com

A significant area of focus is the development of novel organocatalysts . These small organic molecules offer an attractive alternative to traditional metal-based catalysts due to their lower cost, reduced toxicity, and environmental sustainability. numberanalytics.com Research is geared towards designing more sophisticated organocatalysts, including bifunctional catalysts that can activate both the nucleophile and electrophile in a reaction, leading to enhanced stereocontrol. nih.gov The exploration of new catalyst scaffolds, such as those derived from readily available natural products or designed through computational methods, will be crucial. chiralpedia.com

Transition metal catalysis also continues to evolve. While established catalysts based on rhodium, ruthenium, and palladium are highly effective, there is a drive to develop catalysts based on more abundant and less toxic metals. numberanalytics.com Furthermore, the design of new chiral ligands is paramount to improving the enantioselectivity of these catalytic systems. nih.gov This includes the synthesis of ligands with unique electronic and steric properties to fine-tune the catalyst's performance for specific substrates. researchgate.net The development of self-supported chiral catalysts, where the catalyst itself forms a stable, recyclable entity, is another promising avenue. umontreal.ca

Biocatalysis , utilizing enzymes or whole-cell systems, is emerging as a powerful tool for chiral synthesis. nih.govjocpr.com Enzymes offer unparalleled selectivity under mild reaction conditions. jocpr.compharmasalmanac.com Future research will focus on enzyme engineering and directed evolution to create tailor-made biocatalysts with enhanced stability, broader substrate scope, and improved activity for the synthesis of chiral acetamido-phenylacetic acid derivatives. nih.gov The integration of biocatalysis with other synthetic methods, such as chemoenzymatic cascade reactions, holds significant potential for creating highly efficient and streamlined synthetic routes. pharmasalmanac.com

Integration of Advanced Computational Methods in Reaction Design

The synergy between experimental work and computational chemistry is set to revolutionize the design and optimization of synthetic routes for chiral compounds. chiralpedia.com Advanced computational methods provide deep insights into reaction mechanisms and catalyst behavior that are often difficult to obtain through experiments alone. researchgate.net

Density Functional Theory (DFT) has become an indispensable tool for studying the electronic structure of molecules and predicting the energy barriers of chemical reactions. numberanalytics.comresearchgate.net In the context of chiral synthesis, DFT calculations can be used to:

Elucidate the mechanism of stereoselective reactions. researchgate.net

Predict the most stable transition states leading to the desired enantiomer. researchgate.net

Guide the design of new chiral catalysts with optimized geometries and electronic properties. chiralpedia.com

Machine Learning (ML) is another powerful computational approach gaining traction in chemical synthesis. chiralpedia.com By training ML models on large datasets of reaction outcomes, it is possible to:

Predict the enantioselectivity of a reaction with a given catalyst and substrate. researchgate.net

Screen large virtual libraries of potential catalysts to identify the most promising candidates for experimental validation. chiralpedia.com

Optimize reaction conditions to maximize yield and enantiomeric excess.

The integration of DFT and ML offers a synergistic approach where DFT provides high-quality data to train more accurate ML models, significantly accelerating the discovery and development of new synthetic methodologies. researchgate.netrsc.org This data-driven approach is moving the field from trial-and-error experimentation towards a more predictive and rational design of chemical reactions. chiralpedia.com

Exploration of Sustainable and Green Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of synthetic methods in the pharmaceutical and chemical industries. chiralpedia.com For the synthesis of this compound and its analogues, future research will prioritize the development of more sustainable and environmentally benign protocols.

The use of greener solvents and reaction media is another critical area of research. This includes exploring the use of water, supercritical fluids, or bio-based solvents as alternatives to volatile organic compounds. pharmasalmanac.com The development of catalytic systems that are effective in these green solvents is a key challenge that needs to be addressed.

Atom economy , which aims to maximize the incorporation of all starting materials into the final product, is a fundamental principle of green chemistry. nih.gov Catalytic reactions, by their nature, are often more atom-economical than stoichiometric methods. Future research will focus on designing reactions that proceed with high atom economy, such as asymmetric hydrogenations and cycloadditions. nih.govmdpi.com

Expanding the Scope of this compound as a Versatile Chiral Building Block

This compound is not only a target molecule but also a valuable chiral building block for the synthesis of more complex and biologically active compounds. mdpi.com Its structural features, including a stereogenic center, a carboxylic acid, and an acetamido group, make it a versatile synthon for a variety of chemical transformations.

Future research will focus on expanding the applications of this chiral building block in the synthesis of:

Novel pharmaceuticals : Chiral α-amino acids are key components of many drugs. acs.orgnih.gov this compound can serve as a starting material for the synthesis of new drug candidates with improved efficacy and safety profiles.

Peptidomimetics : These are molecules that mimic the structure and function of peptides but have improved stability and bioavailability. The chiral nature of this compound makes it an ideal scaffold for the design of novel peptidomimetics.

Chiral ligands and catalysts : The functional groups on this compound can be modified to create new chiral ligands for asymmetric catalysis. chiralpedia.com This represents a "chiral amplification" strategy where a readily available chiral molecule is used to create new and more complex chiral catalysts.

Q & A

Q. What are the standard synthetic routes for (S)-2-Acetamido-2-phenylacetic acid, and how can enantiomeric purity be ensured during synthesis?

The synthesis typically involves kinetic resolution of racemic mixtures using enzymatic methods. For example, lipase AS ‘Amano’ catalyzes the enantioselective hydrolysis of (RS)-2-Acetamido-2-phenylacetic acid in a phosphate buffer (pH 6.5) at 35°C for 24 hours, achieving high enantiomeric excess (ee) of the (S)-enantiomer. Reaction progress is monitored via HPLC to validate purity . Precursor scoring and synthetic route feasibility can be optimized using databases like PISTACHIO and REAXYS to predict plausible pathways .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- HPLC : For chiral separation and ee determination (e.g., using Chiralpak columns).

- NMR Spectroscopy : To confirm structural integrity, particularly the stereochemistry of the α-carbon.

- Mass Spectrometry : For molecular weight validation (C₁₀H₁₁NO₃, MW 193.2 g/mol) .

- X-ray Crystallography : Optional for absolute configuration confirmation if crystalline derivatives are obtainable .

Q. How does this compound compare structurally to related amino acid derivatives?

Compared to analogs like Phenaceturic Acid (2-(2-Phenylacetamido)acetic acid), the (S)-enantiomer features a phenyl group and acetamido moiety at the α-carbon, enhancing steric hindrance and chiral recognition. Computational similarity scoring (e.g., 0.83 vs. cyclohexyl derivatives) highlights its uniqueness in asymmetric synthesis .

Advanced Research Questions

Q. How can researchers optimize enzymatic kinetic resolution to improve enantiomeric excess?

- Enzyme Selection : Screen lipases (e.g., Candida antarctica lipase B) for substrate specificity.

- Reaction Conditions : Adjust pH (6.5–7.0), temperature (30–40°C), and solvent polarity (aqueous buffers vs. organic co-solvents) to enhance enzyme activity.

- Substrate Engineering : Introduce electron-withdrawing groups on the phenyl ring to modulate reaction rates .

- Process Monitoring : Use real-time HPLC or circular dichroism (CD) spectroscopy to track ee changes .

Q. What are the common pitfalls in synthesizing this compound, and how can they be addressed?

- Low Yield : Racemization during hydrolysis—mitigate by using mild acidic/basic conditions and short reaction times.

- Impurity Formation : Byproducts from incomplete acetylation or oxidation—employ gradient elution in purification (e.g., silica gel chromatography).

- Enzyme Deactivation : Stabilize lipases via immobilization on mesoporous silica or ionic liquid matrices .

Q. How can computational tools aid in predicting the reactivity of this compound in complex reactions?

- Density Functional Theory (DFT) : Model transition states for nucleophilic acyl substitutions or esterifications.

- Molecular Dynamics (MD) : Simulate enzyme-substrate binding affinities for biocatalytic applications.

- Cheminformatics Databases : Use PubChem and REAXYS to cross-reference reaction pathways and byproduct profiles .

Q. What strategies are effective for resolving contradictory data in chiral analysis?

- Multi-Method Validation : Cross-check HPLC results with NMR derivatization (e.g., Mosher’s ester method).

- Crystallographic Analysis : Resolve ambiguities in stereochemistry by growing single crystals of diastereomeric salts.

- Statistical Modeling : Apply multivariate analysis to identify outliers in large datasets from high-throughput screens .

Q. How does the steric environment of this compound influence its role as a chiral building block in drug synthesis?

The bulky phenyl group directs face-selective reactions in:

- Peptide Coupling : Favors L-configuration in amino acid derivatives.

- Asymmetric Catalysis : Acts as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-couplings).

- Prodrug Design : Enhances metabolic stability by hindering enzymatic degradation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.